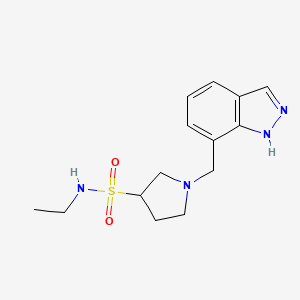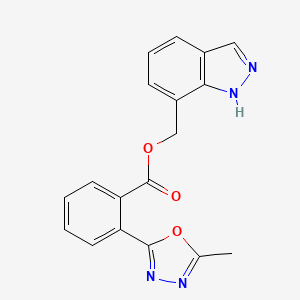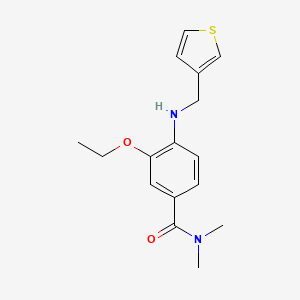
N-ethyl-1-(1H-indazol-7-ylmethyl)pyrrolidine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-1-(1H-indazol-7-ylmethyl)pyrrolidine-3-sulfonamide, also known as EIP-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EIP-3 belongs to the class of sulfonamide compounds and has a unique chemical structure that makes it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of N-ethyl-1-(1H-indazol-7-ylmethyl)pyrrolidine-3-sulfonamide involves its ability to target specific molecular pathways and enzymes in the body. This compound has been found to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its protective effects on the heart and brain.
Biochemical and Physiological Effects:
Studies have shown that this compound has a variety of biochemical and physiological effects on the body. This compound has been found to reduce oxidative stress and inflammation, which are common factors in the development of many diseases. Additionally, this compound has been shown to have a protective effect on the heart and brain by reducing the risk of damage from ischemia-reperfusion injury.
Avantages Et Limitations Des Expériences En Laboratoire
N-ethyl-1-(1H-indazol-7-ylmethyl)pyrrolidine-3-sulfonamide has several advantages for use in lab experiments. It has a unique chemical structure that makes it a promising candidate for drug development. Additionally, this compound has been extensively studied for its potential therapeutic applications, which makes it a valuable tool for researchers. However, there are also limitations to the use of this compound in lab experiments. The synthesis of this compound requires specialized equipment and expertise, which can be a barrier for some researchers. Additionally, the cost of this compound can be prohibitive for some labs.
Orientations Futures
There are several future directions for research on N-ethyl-1-(1H-indazol-7-ylmethyl)pyrrolidine-3-sulfonamide. One area of interest is the development of new drugs based on the chemical structure of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more research is needed to determine the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of N-ethyl-1-(1H-indazol-7-ylmethyl)pyrrolidine-3-sulfonamide involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing this compound is through a multi-step process that involves the reaction of 1-(1H-indazol-7-ylmethyl)pyrrolidine-3-sulfonamide with ethyl iodide in the presence of a base. This reaction results in the formation of this compound.
Applications De Recherche Scientifique
N-ethyl-1-(1H-indazol-7-ylmethyl)pyrrolidine-3-sulfonamide has been extensively studied for its potential therapeutic applications in various fields such as cancer research, cardiovascular diseases, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In cardiovascular diseases, this compound has been found to have a protective effect on the heart by reducing oxidative stress and inflammation. In neurological disorders, this compound has been shown to improve cognitive function and memory.
Propriétés
IUPAC Name |
N-ethyl-1-(1H-indazol-7-ylmethyl)pyrrolidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O2S/c1-2-16-21(19,20)13-6-7-18(10-13)9-12-5-3-4-11-8-15-17-14(11)12/h3-5,8,13,16H,2,6-7,9-10H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPGZNSONVLSSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1CCN(C1)CC2=CC=CC3=C2NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-[(4-fluorophenyl)methoxy]piperidine](/img/structure/B7647281.png)
![2-methoxy-N-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B7647286.png)


![4-[[4-[(2-Methoxyphenyl)methoxy]piperidin-1-yl]methyl]thiadiazole](/img/structure/B7647312.png)
![3-bromo-2-chloro-N-[2-(2-methoxyethylamino)-2-oxoethyl]benzamide](/img/structure/B7647324.png)
![N-ethyl-1-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]pyrrolidine-3-sulfonamide](/img/structure/B7647333.png)
![N-ethyl-1-[(5-thiophen-2-yl-1H-pyrazol-4-yl)methyl]pyrrolidine-3-sulfonamide](/img/structure/B7647334.png)
![(2R)-2-methoxy-N-[2-(1-methylimidazol-2-yl)ethyl]-2-phenylacetamide](/img/structure/B7647348.png)
![N-ethyl-1-[(2-prop-2-ynoxyphenyl)methyl]pyrrolidine-3-sulfonamide](/img/structure/B7647362.png)
![1-Methyl-4-[(1-methyl-3-pyridin-4-ylpyrazol-4-yl)methyl]-2,3-dihydroquinoxaline](/img/structure/B7647363.png)

![2-[4-[(5-Phenoxyfuran-2-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7647379.png)
![4-[(1-Ethylbenzimidazol-2-yl)methyl]-1-(2-methoxyethyl)piperazin-2-one](/img/structure/B7647385.png)